molecular formula C19H15ClN4O B5199544 N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide

N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B5199544
M. Wt: 350.8 g/mol
InChI Key: ARNSAENSAUCAFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPPC belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological activities. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound enhances the activity of GABA receptors, which leads to the inhibition of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which reduces the propagation of action potentials in neurons. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In immune cells, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation and the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.

Future Directions

There are several future directions for the research of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, including the investigation of its activity in animal models and its potential therapeutic applications. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. This compound could also be used as a lead compound for the development of new drugs with improved pharmacological properties. Finally, the mechanism of action of this compound could be further elucidated to understand its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl cyanoacetate and phenylhydrazine in the presence of acetic acid and refluxing for several hours. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been investigated for its anti-tumor activity in cancer cells, where it induces cell cycle arrest and apoptosis. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-15-7-9-16(10-8-15)22-19(25)17-13-24(12-4-11-21)23-18(17)14-5-2-1-3-6-14/h1-3,5-10,13H,4,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNSAENSAUCAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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